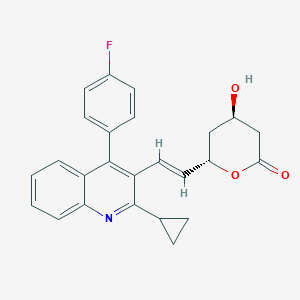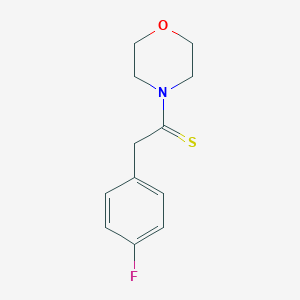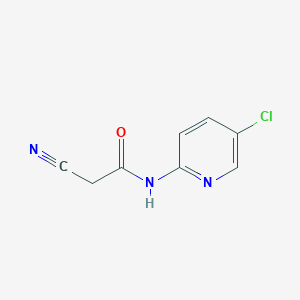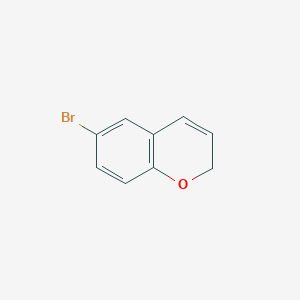
6-bromo-2H-chromene
Übersicht
Beschreibung
6-Bromo-2H-chromene is a heterocyclic compound . It belongs to the class of chromene derivatives and has gained significant attention due to its potential applications in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of 6-bromo-2H-chromene involves various reactions. For instance, dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate was synthesized via the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in the presence of dichloromethane . Another study found that CF3COOH catalyzes the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate .Molecular Structure Analysis
The structure of 6-bromo-2H-chromene was proved by single crystal X-rays diffraction analysis . The asymmetric unit contained two identical molecules A and B which are different with respect to crystallography . The crystal packing is mainly stabilized by C–H⋯N and C–H⋯O bonding which is further stabilized by C–N⋯π and off-set π⋯π stacking interactions .Chemical Reactions Analysis
The reaction mechanism involved a number of steps, starting with the fast reaction between reactants to generate an intermediate. The consumption of the intermediate and another reactant was studied using a UV-vis technique and it was found to follow a first-order kinetics . The kinetics data showed that one of the steps of the proposed mechanism was the rate-determining step .Physical And Chemical Properties Analysis
6-Bromo-2H-chromene is a solid at room temperature . Its molecular weight is 236.07 . It has a boiling point of 360.6°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate was synthesized and characterized, with a focus on its kinetics and synthesis mechanisms, which are essential for the development of synthetic chromene derivatives used in drugs and for their biological activities (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Reactivity and Applications
- The study on the synthesis and reactivity of various 4-bromo-2H-chromenes and 2H-thiochromenes provides insights into the creation of novel substituted chromene compounds, which have broad applications in medicine and materials science (Gabbutt et al., 1994).
Antitumor Applications
- 6-bromo-8-ethoxy-3-nitro-2H-chromene was identified as a potent antitumor agent, showing significant antiproliferative activities against various tumor cell lines (Yin et al., 2013).
Catalytic Synthesis
- The catalytic synthesis of 2H-Chromenes, including 6-bromo variants, is crucial due to their presence in numerous medicines, natural products, and materials with unique photophysical properties (Majumdar et al., 2015).
Multicomponent Synthesis
- A study on the one-pot multicomponent synthesis of 2H-Chromene derivatives, including diethyl 6-bromo-2H-chromene-2,3-dicarboxylate, provided insights into their kinetics and thermodynamic properties, relevant for their use in various chemical and biological applications (Asheri, Shahraki, & Habibi‐Khorassani, 2018).
Antibacterial Activity
- 6-Bromo-3-(2-Bromoacetyl)-2H-Chromen-2-One was studied for its reactions with different active compounds and evaluated for its in-vitro antibacterial activity against Gram-positive and Gram-negative bacteria (Abdel-Aziem, Baaiu, & El-Sawy, 2021).
Safety and Hazards
Zukünftige Richtungen
The synthesis of coumarins and their derivatives, including 6-bromo-2H-chromene, has attracted considerable attention from organic and medicinal chemists due to their diverse pharmacological and biological activities . Therefore, facilitating further developments and approaches for their synthesis is a promising future direction .
Wirkmechanismus
Target of Action
6-Bromo-2H-chromene, also known as dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, is a synthetic chromene derivative . Chromene derivatives are known for their wide range of biological activities, including anticancer properties . .
Mode of Action
It is synthesized via a reaction involving triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid . The reaction mechanism involves several steps, starting with a fast reaction between the reactants to generate an intermediate, followed by a series of reactions .
Biochemical Pathways
Chromene derivatives are known to have diverse pharmacological and biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some newly synthesized compounds related to 6-bromo-2H-chromene have shown promising antitumor activity against a liver carcinoma cancer cell line (HEPG2-1) .
Action Environment
Factors such as temperature, concentration, and solvent can affect the reaction kinetics of the synthesis of 6-bromo-2h-chromene .
Eigenschaften
IUPAC Name |
6-bromo-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNWANXDKHOVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437191 | |
| Record name | 6-bromo-2H-chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2H-chromene | |
CAS RN |
18385-87-0 | |
| Record name | 6-bromo-2H-chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of understanding the reaction mechanism for synthesizing these 6-bromo-2H-chromene derivatives?
A1: Unraveling the reaction mechanism provides crucial information for optimizing the synthesis of these compounds. Both studies utilized a multicomponent reaction involving triphenylphosphine, a dialkyl acetylenedicarboxylate (either dimethyl or diethyl), and 5-bromo-2-hydroxybenzaldehyde acid. Through a combination of experimental techniques like stopped-flow and UV-vis spectrophotometry alongside computational methods (DFT calculations at the B3LYP/6-31++g(d,p) level), researchers identified the rate-determining step: the formation of a four-membered ring intermediate [, ]. This understanding allows for tailoring reaction conditions, potentially improving yield and purity.
Q2: How do computational chemistry studies contribute to our understanding of these reactions?
A2: Computational studies provide valuable insights that complement experimental observations. In these particular studies, DFT calculations revealed the energy profile of the reaction pathway [, ]. For instance, the calculations demonstrated that the experimentally observed slow rate-determining step (four-membered ring formation) was indeed energetically unfavorable. Furthermore, they provided a rationale for why using diethyl acetylenedicarboxylate, compared to bulkier alternatives, led to a more feasible reaction. This synergy between experimental and computational approaches is invaluable for predicting the outcomes of similar reactions and guiding the design of new synthetic strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


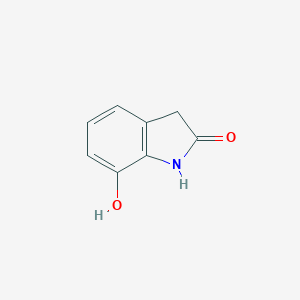
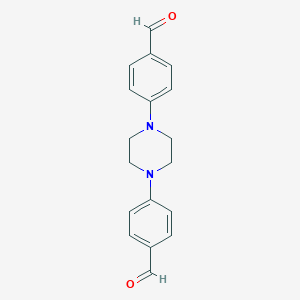
![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)
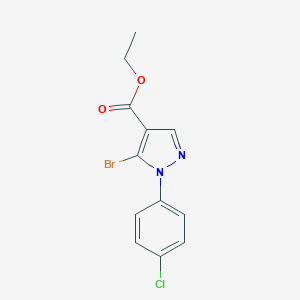
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)

![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)
